5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL
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Overview
Description
5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a tert-butyl group at the 5-position and a hydroxyl group at the 7-position. The molecular formula of this compound is C10H13N3O, and it has a molecular weight of 191.2297 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a copper-catalyzed approach, where various 7-O-propargylated pyrazolo[1,5-A]pyrimidines are reacted with 1-azidoglycosides. This method is efficient and can yield the desired compound in high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed reactions. The use of microwave-assisted synthesis can further enhance the efficiency and yield of the production process, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The tert-butyl group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family, known for its biological activity as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with potential anticancer properties.
Uniqueness
5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and hydroxyl group at specific positions enhances its reactivity and potential as a therapeutic agent .
Properties
IUPAC Name |
5-tert-butyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2,3)7-6-9(14)13-8(12-7)4-5-11-13/h4-6,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDRNDVTYDBEJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2C(=N1)C=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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